molecular formula C7H10N2O2S B1344999 N-Ethylpyridine-3-sulfonamide CAS No. 4810-40-6

N-Ethylpyridine-3-sulfonamide

Cat. No.: B1344999
CAS No.: 4810-40-6
M. Wt: 186.23 g/mol
InChI Key: IWPLNORLLKQJBC-UHFFFAOYSA-N
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Description

N-Ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C7H10N2O2S. It is characterized by the presence of a pyridine ring substituted with an ethyl group and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with ethylamine. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane at low temperatures (around 4°C) for several hours . The general reaction scheme is as follows:

Pyridine-3-sulfonyl chloride+EthylamineThis compound\text{Pyridine-3-sulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} Pyridine-3-sulfonyl chloride+Ethylamine→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl group or the sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-Ethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-Ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a sulfonamide group at the 3-position of the pyridine ring differentiates it from other sulfonamide derivatives.

Biological Activity

N-Ethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethyl group and a sulfonamide functional group. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 174.21 g/mol. The sulfonamide group is known for its ability to form hydrogen bonds, which plays a crucial role in its interaction with biological targets.

The biological activity of this compound can be attributed to its role as an inhibitor of various enzymes and receptors. Notably, it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , which is implicated in several signaling pathways critical for cell proliferation and survival.

Key Pathways Affected:

  • RAS/RAF/MEK/ERK Pathway : Inhibition leads to reduced cell proliferation.
  • PI3K/AKT/mTOR Pathway : Affects cell survival and growth.

Pharmacokinetics

This compound is expected to exhibit favorable pharmacokinetic properties:

  • Absorption : Well absorbed after oral administration.
  • Distribution : Widely distributed throughout the body.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Eliminated via bile and urine.

Biological Activity

The compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antibacterial properties by inhibiting folate synthesis in bacteria. This mechanism involves competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, essential for folate production .
  • Antitumor Potential : By inhibiting EGFR, this compound has shown promise in reducing tumor growth and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntitumorDemonstrated inhibition of cell growth in cancer cell lines through EGFR pathway modulation.
AntimicrobialInhibited bacterial growth by interfering with folate synthesis pathways.
AntiviralExhibited activity against viral glycoproteins, suggesting potential as an antiviral agent.

Properties

IUPAC Name

N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLNORLLKQJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649578
Record name N-Ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-40-6
Record name N-Ethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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